5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine
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Overview
Description
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a 2-methylpropylsulfanyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The brominated pyridine is then reacted with 2-methylpropylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired thioether linkage at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3)
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA)
Coupling: Boronic acids, palladium catalysts
Major Products Formed
Substitution: Various substituted pyridines
Oxidation: Sulfoxides, sulfones
Coupling: Biaryl compounds
Scientific Research Applications
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It is utilized in the preparation of functional materials, including polymers and ligands for catalysis.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether group can participate in binding interactions, while the bromine atom can be involved in halogen bonding or serve as a leaving group in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the thioether group, making it less versatile in certain synthetic applications.
2-[(2-Methylpropyl)sulfanyl]pyridine: Lacks the bromine atom, limiting its use in coupling reactions.
5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
Uniqueness
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine is unique due to the presence of both a bromine atom and a thioether group, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
5-bromo-2-(2-methylpropylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPFLGBTCSVQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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